N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide” is C11H15NO3S . The molecular weight is 241.31 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide” are not specified in the search results .Scientific Research Applications
Synthesis of Novel Compounds
N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide serves as a starting material or intermediate in the synthesis of complex organic compounds. Research by Kaneda (2020) focuses on the development of sequential reactions for the synthesis of polyheterocyclic compounds and the production of multifunctional cycloalkyne agents, demonstrating its utility in creating functional molecules and pharmaceuticals with potential applications in the pharmaceutical industry (Kaneda, 2020).
Environmental Contaminant Analysis
Although not directly related to N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide, research on the detection of artificial sweeteners in environmental samples by Lange et al. (2012) illustrates the importance of advanced analytical techniques that could be applicable for monitoring a wide range of organic contaminants, including complex sulfonamides, in environmental matrices. These methodologies could potentially be adapted for the analysis of residues or degradation products of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide in water and soil (Lange, Scheurer, & Brauch, 2012).
Pharmaceutical Formulation and Drug Delivery
The study of cyclodextrins and their applications in pharmaceutical formulations, as reviewed by Sharma and Baldi (2016), can provide insights into how N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide could be encapsulated or formulated for enhanced delivery and stability. Cyclodextrins have been shown to improve the solubility and bioavailability of poorly soluble drugs, suggesting potential applications in formulating drugs derived from or including N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide (Sharma & Baldi, 2016).
Antioxidant Activity Analysis
The review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity highlights various assays that could be employed to assess the antioxidant potential of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide or its derivatives. These assays, such as ORAC, HORAC, and DPPH, are crucial for evaluating the scavenging activity of potential antioxidants in pharmaceutical and food applications (Munteanu & Apetrei, 2021).
Safety And Hazards
properties
IUPAC Name |
N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-7-5-10(13)6-8(2)11(7)16(14,15)12-9-3-4-9/h5-6,9,12-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFAFGWMOVHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196355 | |
Record name | Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide | |
CAS RN |
1704069-02-2 | |
Record name | Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.